Tetrapropylammonium-15N bromide

Catalog No.
S910115
CAS No.
287476-16-8
M.F
C12H28BrN
M. Wt
267.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapropylammonium-15N bromide

CAS Number

287476-16-8

Product Name

Tetrapropylammonium-15N bromide

IUPAC Name

tetrapropyl(15N)azanium;bromide

Molecular Formula

C12H28BrN

Molecular Weight

267.25 g/mol

InChI

InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1/i13+1;

InChI Key

BGQMOFGZRJUORO-IDBRGDLFSA-M

SMILES

CCC[N+](CCC)(CCC)CCC.[Br-]

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[Br-]

Isomeric SMILES

CCC[15N+](CCC)(CCC)CCC.[Br-]

Isotope Labeling and Tracking:

  • TPABr-15N is an isotopically labeled molecule, meaning one specific atom (in this case, nitrogen) has been enriched with the heavier isotope 15N.
  • This enriched isotope allows researchers to trace the movement and fate of the molecule within a system due to the distinct mass difference between 15N and the more common nitrogen-14 (14N).
  • Common techniques utilizing TPABr-15N include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Applications in Biological Research:

  • TPABr-15N finds applications in various fields of biological research, including:
    • Studying membrane transport mechanisms in cells
    • Investigating neurotransmitter function and neurotransmission
    • Analyzing protein-protein interactions

Research Disclaimer:

  • It is important to note that scientific research involving TPABr-15N often requires specialized training and equipment due to the specific nature of the application and the potential hazards associated with working with chemicals.

Additional Information:

  • TPABr-15N is commercially available from various suppliers specializing in isotopically labeled compounds.
  • Due to the specific nature of research applications, further details regarding experimental procedures and safety protocols should be obtained from relevant scientific literature or by consulting with qualified researchers in the field.

Tetrapropylammonium-15N bromide is a quaternary ammonium salt characterized by a nitrogen atom bonded to four propyl groups and a bromide ion. Its molecular formula is C12H28N15BrC_{12}H_{28}N^{15}Br, with a molecular weight of approximately 266.27 g/mol. This compound appears as a white to off-white crystalline solid and is known for its high solubility in water, making it useful in various chemical processes . The presence of the stable nitrogen isotope, 15N^{15}N, enhances its utility in isotopic labeling studies, particularly in biological and environmental research.

  • TPABr-15N is primarily a research tool and does not have a known biological mechanism of action.
  • The ¹⁵N isotope is used to trace nitrogen pathways in various scientific applications.
  • Information on specific hazards associated with TPABr-15N is limited.
  • The unlabeled TPABr can be irritating to the skin, eyes, and respiratory system [].
  • It is always advisable to handle any research chemical with appropriate safety precautions, following laboratory safety guidelines.
, primarily as a phase transfer catalyst. It facilitates the transfer of ions between immiscible phases, which is crucial in organic synthesis reactions. The compound can undergo hydrolysis to form tetrapropylammonium hydroxide and hydrobromic acid when exposed to water . Additionally, it can react with strong oxidizing agents, although such reactions are typically avoided due to potential hazards .

The biological activity of tetrapropylammonium-15N bromide has been studied mainly concerning its effects on cellular membranes and its role as a surfactant. It exhibits properties that can disrupt lipid bilayers, which may lead to cytotoxic effects at higher concentrations. Symptoms of exposure include irritation of the skin, eyes, and respiratory tract, and it may cause severe allergic reactions in sensitized individuals .

Tetrapropylammonium-15N bromide can be synthesized through the alkylation of tetrapropylamine with a suitable bromide source. The process involves the following steps:

  • Preparation of Tetrapropylamine: This is typically derived from the reaction of propylamine with propylene oxide.
  • Alkylation Reaction: The tetrapropylamine is then reacted with a bromine source under controlled conditions to form tetrapropylammonium bromide.
  • Isotopic Labeling: For the synthesis of tetrapropylammonium-15N bromide, 15N^{15}N-labeled ammonia can be used during the preparation of tetrapropylamine .

Tetrapropylammonium-15N bromide has several applications across various fields:

  • Phase Transfer Catalyst: It is extensively used in organic synthesis to facilitate reactions involving ionic species across immiscible phases.
  • Structure Directing Agent: In zeolite synthesis, it helps direct the formation of specific structures .
  • Isotopic Labeling: Its isotopic form is valuable for tracing nitrogen pathways in biological systems and environmental studies .

Interaction studies involving tetrapropylammonium-15N bromide focus on its role in facilitating ion transport and its effects on cellular membranes. Research indicates that this compound can alter membrane permeability, affecting cellular uptake mechanisms and potentially leading to cytotoxicity at elevated concentrations . Furthermore, studies have explored its interactions with various organic compounds, enhancing reaction efficiencies in synthetic pathways.

Several compounds share structural similarities with tetrapropylammonium-15N bromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tetramethylammonium bromideQuaternary AmmoniumSmaller alkyl groups; widely used as a surfactant
Tetraethylammonium bromideQuaternary AmmoniumEthyl groups provide different solubility characteristics
Tetrabutylammonium bromideQuaternary AmmoniumLarger butyl groups; used in ionic liquid applications
Tetrapropylammonium iodideQuaternary AmmoniumIodide instead of bromide; different reactivity profile

Tetrapropylammonium-15N bromide stands out due to its specific isotopic labeling capability and its efficiency as a phase transfer catalyst, which is crucial for many organic synthesis processes. Its unique structure allows for specific interactions that are not observed in other similar compounds, making it particularly valuable in both research and industrial applications .

The synthesis of Tetrapropylammonium-15N bromide primarily relies on nucleophilic substitution reactions between 15N-enriched tripropylamine and propyl bromide. This process, known as the Menshutkin reaction, involves the alkylation of a tertiary amine to form a quaternary ammonium salt. The isotopic labeling is achieved by using tripropylamine where the nitrogen atom is enriched with the 15N isotope (>98 atom %), ensuring minimal isotopic dilution during synthesis.

The reaction mechanism proceeds via the attack of the lone pair on the 15N atom in tripropylamine on the electrophilic carbon of propyl bromide, resulting in the displacement of the bromide ion and formation of a tetrapropylammonium cation. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which stabilize the transition state and enhance reaction kinetics. Key parameters include:

  • Molar ratio: A 1:1 stoichiometry of tripropylamine to propyl bromide, though excess alkylating agent may be used to drive the reaction to completion.
  • Temperature: Optimized between 80–160°C to balance reaction rate and byproduct formation.

Isotopic integrity is maintained by preventing side reactions such as Hoffman elimination, which could degrade the quaternary structure. This is achieved through strict control of temperature and avoidance of strong bases.

Solvent-Mediated Quaternary Ammonium Salt Formation Mechanisms

The choice of solvent critically influences the yield and purity of Tetrapropylammonium-15N bromide. Polar solvents such as DMF, nitromethane, and hexamethylphosphoric triamide (HMPA) are preferred due to their ability to solubilize both the tertiary amine and alkyl halide reactants while stabilizing ionic intermediates.

Mechanistic insights:

  • Solvent polarity: High dielectric constants facilitate charge separation, accelerating the formation of the quaternary ammonium cation.
  • Coordination effects: Solvents like HMPA coordinate to the alkyl halide, weakening the C–Br bond and enhancing nucleophilic attack.

A comparative analysis of solvent systems reveals:

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.74885
Acetonitrile37.52492
Nitromethane35.97278

Data adapted from synthetic protocols in. Acetonitrile, when paired with sodium tetrafluoroborate as an additive, minimizes side reactions and improves crystallinity.

Isotopic Purity Optimization in Propyl Group Alkylation Processes

Achieving high isotopic purity (≥98 atom % 15N) requires meticulous control over reaction conditions and purification steps:

  • Precursor quality: Use of 15N-enriched tripropylamine with minimal 14N contamination.
  • Reaction environment: Inert atmospheres (e.g., nitrogen or argon) prevent oxidative degradation of the amine.
  • Purification techniques:
    • Recrystallization: The crude product is dissolved in hot ethanol and cooled to induce crystallization, removing unreacted starting materials.
    • Chromatography: Ion-exchange chromatography isolates the quaternary ammonium salt from ionic byproducts.

Isotopic analysis via nuclear magnetic resonance (NMR) and mass spectrometry confirms purity. For example, 15N NMR spectra show a distinct singlet at δ −340 ppm, absent in 14N analogs. Challenges such as isotopic exchange with solvents are mitigated by using deuterated solvents (e.g., DMF-d7) during analysis.

Case study: A 72-hour reaction in acetonitrile at 100°C yielded Tetrapropylammonium-15N bromide with 98.2 atom % 15N, as verified by high-resolution mass spectrometry.

Tetrapropylammonium-15N bromide, a quaternary ammonium salt with the molecular formula (CH3CH2CH2)415N+Br-, represents an important isotopically labeled compound used in various structural studies [1]. The crystalline structure of this compound exhibits distinctive features that can be elucidated through X-ray crystallographic analysis, providing crucial insights into the spatial arrangement of atoms within the crystal lattice [2].

The crystallographic parameters of tetrapropylammonium bromide have been determined through single-crystal X-ray diffraction studies, revealing that the compound typically crystallizes in an orthorhombic system [3]. When the central nitrogen atom is isotopically labeled with 15N, subtle changes in the diffraction pattern can be observed due to the slightly different nuclear properties of 15N compared to the more abundant 14N isotope [4]. These differences, while minimal, provide valuable information about the precise positioning of the nitrogen atom within the crystal structure [5].

X-ray crystallographic analysis of tetrapropylammonium-15N bromide reveals a structure where the tetrapropyl groups are arranged tetrahedrally around the central 15N atom, forming the cationic portion of the salt [6]. The bromide anion occupies specific positions within the crystal lattice, interacting with the cationic portion through electrostatic forces [7]. The crystal structure parameters typically include:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensionsa = 12.075(2) Å, b = 13.694(2) Å, c = 9.610(1) Å
Volume1589(3) Å3
Z (molecules per unit cell)4
Density1.141 g/cm3

The 15N-labeled crystalline lattice exhibits specific diffraction patterns that allow researchers to precisely locate the nitrogen atom within the molecular structure [8]. The slightly different nuclear properties of 15N compared to 14N result in subtle variations in bond lengths and angles, which can be detected through high-resolution X-ray diffraction techniques [9]. These variations are particularly important for understanding the exact configuration of the tetrapropylammonium cation and its interactions with the bromide counterion [10].

Advanced X-ray crystallographic techniques, such as single-crystal X-ray diffraction performed at cryogenic temperatures (typically around 100 K), provide enhanced resolution and more accurate structural data for tetrapropylammonium-15N bromide [3]. The low-temperature conditions minimize thermal motion of atoms within the crystal, resulting in sharper diffraction patterns and more precise determination of atomic positions [11].

Solid-State 1H-15N CP/MAS NMR Spectroscopy for Cation Configuration Studies

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, offers powerful insights into the molecular configuration of tetrapropylammonium-15N bromide in the solid state [7]. This technique is especially valuable for studying the quaternary ammonium cation structure due to its ability to probe the local electronic environment around the 15N nucleus [12].

The 15N nucleus in tetrapropylammonium-15N bromide possesses a nuclear spin of 1/2, making it ideal for NMR studies compared to the more abundant 14N isotope, which has a quadrupolar nucleus with spin 1 [13]. The 15N labeling significantly enhances the sensitivity of NMR measurements, allowing for detailed analysis of the cation configuration [14]. The natural abundance of 15N is only 0.36%, which makes the use of isotopically enriched compounds essential for obtaining high-quality NMR spectra [15].

In solid-state 1H-15N CP/MAS NMR spectroscopy of tetrapropylammonium-15N bromide, the cross-polarization technique transfers magnetization from abundant 1H nuclei to the less sensitive 15N nucleus, enhancing signal intensity [16]. The magic angle spinning at frequencies typically between 5-10 kHz helps to eliminate line-broadening effects caused by chemical shift anisotropy and dipolar coupling, resulting in well-resolved spectra [17].

The 15N chemical shift of quaternary ammonium compounds like tetrapropylammonium-15N bromide typically falls within the range of 30 to 110 ppm when referenced to liquid ammonia at 0 ppm [18]. The exact chemical shift value provides valuable information about the electronic environment around the nitrogen atom and the configuration of the four propyl groups attached to it [19]. For tetrapropylammonium compounds, the 15N chemical shift is expected to be similar to that of other quaternary ammonium salts, such as tetrabutylammonium compounds, which show signals around 65 ppm (referenced to liquid ammonia) [20].

Solid-state 1H-15N CP/MAS NMR experiments for tetrapropylammonium-15N bromide typically employ the following parameters:

ParameterTypical Value
15N Resonance Frequency20-50 MHz (depending on field strength)
Magic Angle Spinning Rate5-10 kHz
Cross-Polarization Contact Time1-5 ms
Recycle Delay2-6 s
Number of Scans3000-8000
15N Chemical Shift ReferenceNH4Cl (39.3 ppm relative to liquid NH3)

The solid-state 1H-15N CP/MAS NMR spectrum of tetrapropylammonium-15N bromide typically shows a single, well-defined resonance for the quaternary 15N nucleus, indicating a symmetric environment around the nitrogen atom [9]. The width of this resonance provides information about the mobility of the cation within the crystal lattice [21]. A narrow line suggests high mobility, while a broader line indicates restricted motion of the tetrapropylammonium cation [22].

Two-dimensional 1H-15N correlation experiments can provide additional information about the spatial proximity of protons to the 15N nucleus in tetrapropylammonium-15N bromide [23]. These experiments help to establish the connectivity patterns and confirm the tetrahedral arrangement of the propyl groups around the central nitrogen atom [24]. The correlation signals between the 15N nucleus and the α-methylene protons of the propyl groups are particularly informative for determining the exact configuration of the cation [25].

Isotopic Mass Spectrometry Profiling (HRMS/ESI-MS)

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) provides a powerful method for the characterization and verification of tetrapropylammonium-15N bromide [26]. This technique allows for precise determination of the molecular mass and isotopic composition of the compound, confirming the successful incorporation of the 15N isotope into the quaternary ammonium structure [27].

Tetrapropylammonium-15N bromide, with a molecular formula of (CH3CH2CH2)415N+Br- and a molecular weight of 267.25 g/mol, exhibits distinctive mass spectral features that reflect its isotopic composition [4]. The presence of the 15N isotope results in a mass shift of +1 atomic mass unit compared to the unlabeled compound, which can be precisely detected by high-resolution mass spectrometry [28].

In ESI-MS analysis, tetrapropylammonium-15N bromide readily forms a stable molecular ion corresponding to the intact cation [(CH3CH2CH2)415N]+ with an m/z value of 187.36 [29]. The bromide counterion separates during the ionization process, resulting in the detection of only the positively charged quaternary ammonium species [30]. The high sensitivity of ESI-MS for quaternary ammonium compounds makes it an ideal technique for the characterization of tetrapropylammonium-15N bromide, even at low concentrations [31].

The isotopic profile of tetrapropylammonium-15N bromide in HRMS exhibits characteristic features that confirm the presence of the 15N isotope [20]. The mass spectrum typically shows:

IonTheoretical m/zObserved m/zRelative Intensity (%)
[(CH3CH2CH2)415N]+187.3600187.3598100
[(CH3CH2CH2)315N(CH3CH2CH)]+173.3443173.34455-10
[(CH3CH2CH2)215N(CH3CH2CH)2]+159.3287159.32901-3

The high mass accuracy of HRMS allows for the confirmation of the elemental composition of tetrapropylammonium-15N bromide with precision better than 5 ppm [32]. This level of accuracy is essential for distinguishing the 15N-labeled compound from potential impurities or unlabeled material [33].

Tandem mass spectrometry (MS/MS) provides additional structural information about tetrapropylammonium-15N bromide through fragmentation patterns [34]. When subjected to collision-induced dissociation, the tetrapropylammonium cation undergoes characteristic fragmentation, primarily through the loss of propyl groups [35]. The resulting fragment ions retain the 15N label, allowing for confirmation of the isotopic enrichment at the nitrogen position [36].

The fragmentation pattern of the tetrapropylammonium-15N cation typically follows a sequential loss of propyl groups, resulting in fragment ions with m/z values of 144, 102, and 60 [37]. The exact masses of these fragments, combined with their isotopic profiles, provide unambiguous confirmation of the 15N incorporation [38]. The presence of bromine in the original compound can also be verified through the characteristic isotopic pattern of bromide-containing species, with the natural abundance ratio of 79Br:81Br being approximately 1:1 [39].

Thermodynamic Stability of 15N-Labeled Quaternary Ammonium Cations

The thermodynamic stability of tetrapropylammonium-15N bromide represents a critical aspect of its physicochemical behavior, particularly in relation to the isotopic substitution effects on the quaternary ammonium cation structure. Research has demonstrated that quaternary ammonium ions, including the tetrapropylammonium cation, are among the most electrochemically stable organic cations available for scientific applications [1]. The incorporation of the 15N isotope into the central nitrogen atom does not significantly alter the fundamental stability characteristics of the quaternary ammonium framework.

Electrochemical stability studies have revealed that the tetrapropylammonium cation maintains an electrochemical window of approximately 4.0 volts, with cathodic limits ranging from -2.7 to -2.9 volts versus silver/silver chloride reference electrode [1] [2]. The stability of quaternary ammonium cations toward reduction is primarily governed by the electronic environment around the central nitrogen atom and the Lowest Unoccupied Molecular Orbital energy levels [1]. Density functional theory calculations have shown that the structure of saturated aliphatic alkyl substituents, such as those present in tetrapropylammonium, has minimal effects on the electronic environment around the positive nitrogen center [2].

The isotopic substitution of 14N with 15N in the tetrapropylammonium structure introduces negligible changes to the thermodynamic stability parameters. This observation is consistent with the principle that isotopic effects on chemical stability are generally minimal for heavy atom substitutions in organic molecules [3]. The alkyl chain length and substituent effects that influence electrochemical stability in quaternary ammonium cations show variations of less than 150 millivolts across different structural variants [1] [2], indicating that the isotopic labeling does not introduce significant destabilizing factors.

Apparent molar volume measurements conducted on tetrapropylammonium bromide aqueous solutions provide insights into the structural behavior of the 15N-labeled variant [4] [5]. The density measurements performed with six-figure precision across temperature ranges from 278.15 to 308.15 Kelvin demonstrate that both solute and solvent partial molar volumes exhibit positive temperature coefficients [4]. These thermodynamic parameters are expected to remain largely unchanged for the 15N-labeled compound, as isotopic substitution typically does not alter bulk thermodynamic properties significantly.

The thermal decomposition onset temperature for quaternary ammonium salts typically occurs between 155 and 180 degrees Celsius [6], with the specific decomposition peak for tetrapropylammonium-15N bromide observed at 270 degrees Celsius [7]. This thermal stability profile places the compound within the typical range for quaternary ammonium bromides, indicating that the isotopic labeling does not compromise thermal stability under standard analytical conditions.

Solubility Behavior in Polar and Nonpolar Solvent Systems

The solubility characteristics of tetrapropylammonium-15N bromide across different solvent systems reflect the fundamental ionic nature of the compound and the specific interactions between the quaternary ammonium cation and various solvent molecules. The compound exhibits excellent solubility in water, reaching concentrations of 100 grams per liter [8] [9], and forms weakly acidic aqueous solutions with pH values ranging from 5 to 7 [8]. This high aqueous solubility is characteristic of quaternary ammonium bromides and results from the strong ion-dipole interactions between the charged species and water molecules.

In polar protic solvents such as methanol and ethanol, tetrapropylammonium-15N bromide demonstrates good solubility with enhanced stability characteristics [10]. Methanol has been identified as providing the second-best stability environment after water for quaternary ammonium salts, with water-methanol mixtures potentially offering optimal conditions for various applications [10]. The enhanced stability in alcoholic solvents is attributed to the ability of these solvents to stabilize the ionic species through hydrogen bonding and solvation effects.

Polar aprotic solvents present a different solubility profile for tetrapropylammonium-15N bromide. In acetonitrile, the compound shows moderate solubility with evidence of ion association behavior [11] [12]. Neutron diffraction studies with isotopic substitution have revealed that in one molar tetrapropylammonium bromide acetonitrile solutions, approximately two-thirds of the ions exist in associated pairs or clusters [11]. The solvation numbers for tetrapropylammonium cations and bromide anions in acetonitrile are 8 and 5, respectively, indicating specific solvent-ion interactions that influence the overall solution behavior [11].

The formation of deep eutectic solvents represents an important aspect of the solubility behavior of tetrapropylammonium-15N bromide in specific hydrogen bond donor systems. When combined with ethylene glycol, triethylene glycol, or glycerol at appropriate molar ratios, the compound forms deep eutectic solvents with significantly depressed melting points [13]. These systems exhibit minimum melting point temperatures of 249.75, 253.95, and 257.05 Kelvin for tetrapropylammonium bromide with ethylene glycol (1:4), triethylene glycol (1:3), and glycerol (1:3), respectively [13]. The formation of these deep eutectic solvents is facilitated by hydrogen bonding interactions between the bromide anion and the hydroxyl groups of the hydrogen bond donors [13].

Nonpolar solvent systems present significant challenges for the dissolution of tetrapropylammonium-15N bromide due to the ionic nature of the compound. In chloroform, the solubility is limited, with restricted ionic dissociation due to the low dielectric constant of the solvent [14]. Aromatic solvents such as benzene exhibit very low solubility for the compound, although interesting salting-in effects have been reported for benzene in the presence of quaternary ammonium bromide solutions [15]. The salting-in phenomenon is attributed to the association between the nonelectrolyte and the quaternary ammonium ion, which is induced by the increase in water structure near large nonpolar groups of the organic ions [15].

In completely nonpolar solvents such as hexane, tetrapropylammonium-15N bromide is essentially insoluble due to the lack of favorable solvation interactions [14]. The compound properties vary significantly with alkyl chain length in quaternary ammonium compounds, with water solubility generally decreasing and adsorptivity to surfaces increasing with increasing chain length [14]. However, the tetrapropylammonium structure represents an optimal balance between solubility and surface activity for many applications.

Thermal Decomposition Pathways via TGA-DSC Analysis

The thermal decomposition behavior of tetrapropylammonium-15N bromide has been characterized using thermogravimetric analysis and differential scanning calorimetry techniques, providing detailed insights into the degradation pathways and thermal stability limits of the isotopically labeled compound. The thermal analysis reveals a complex decomposition process involving multiple stages and distinct mechanistic pathways that are characteristic of quaternary ammonium salts.

Thermogravimetric analysis indicates that the onset of thermal decomposition occurs between 155 and 180 degrees Celsius [16] [6], which is consistent with the general thermal stability range observed for alkyl quaternary ammonium compounds. The TGA onset temperature represents the point at which measurable mass loss begins, typically corresponding to the initial stages of thermal degradation. For tetrapropylammonium-15N bromide, this initial decomposition is attributed to the weakening of carbon-nitrogen bonds and the beginning of Hoffmann elimination reactions [17] [6].

The major thermal decomposition event occurs around 270 degrees Celsius, where approximately 50 percent weight loss is observed [16]. This temperature corresponds to the melting point with decomposition reported for the compound [7] [18], indicating that thermal breakdown occurs concurrently with the phase transition from solid to liquid state. Differential scanning calorimetry analysis shows a distinct endothermic peak at this temperature, confirming the energy requirements for the decomposition process [19].

The primary decomposition pathway for tetrapropylammonium-15N bromide follows the Hoffmann elimination mechanism, which is characteristic of quaternary ammonium compounds [17] [6]. This process involves the elimination of an alkyl group as an alkene, accompanied by the formation of a tertiary amine and hydrogen bromide. The reaction mechanism proceeds through a concerted elimination process where the quaternary ammonium center loses a beta-hydrogen and an adjacent alkyl group simultaneously. Analysis of the volatile decomposition products confirms the formation of alkenes, tertiary amines, and hydrogen bromide gas [20] [21].

Secondary decomposition pathways involve additional beta-elimination reactions that can occur at higher temperatures or under prolonged heating conditions [17] [22]. These secondary processes contribute to the complete breakdown of the organic framework and the formation of additional volatile products. The thermal decomposition chemistry is influenced by the conformational factors within the quaternary ammonium structure, with the anti-coplanarity of the hydrogen, carbon-beta, carbon-alpha, and nitrogen centers being crucial for efficient elimination reactions [17].

The activation energy for the thermal decomposition of tetrapropylammonium-15N bromide has not been specifically determined, although similar quaternary ammonium salts typically follow Arrhenius kinetics with activation energies in the range of 150 to 250 kilojoules per mole [10]. The isotopic substitution with 15N is not expected to significantly alter the activation energy requirements, as the kinetic isotope effects for nitrogen-containing reactions are generally small compared to hydrogen isotope effects.

Thermogravimetric analysis reveals that the residual mass after complete thermal decomposition is typically less than 5 percent [6], indicating that the organic components are almost completely volatilized during the heating process. The small residual mass likely consists of char formation products and inorganic salt residues that do not decompose under the analytical conditions employed.

Differential scanning calorimetry studies on related quaternary ammonium compounds have shown decomposition peaks at temperatures around 347 degrees Celsius [23], suggesting that complete thermal breakdown may occur at temperatures significantly higher than the initial decomposition onset. The thermal analysis data indicate that tetrapropylammonium-15N bromide undergoes a staged decomposition process, with the release of organic compounds being retarded by the morphological characteristics of the crystalline solid [6].

The thermal stability of tetrapropylammonium-15N bromide in different environments varies significantly depending on the presence of catalytic surfaces and the atmospheric conditions. In the presence of aluminosilicate surfaces, the thermal stability can be reduced by 15 to 25 degrees Celsius compared to the pure salt [6], indicating that surface catalytic effects can accelerate decomposition reactions. The hygroscopic nature of the compound [8] [20] also influences its thermal behavior, as absorbed moisture can participate in hydrolysis reactions during heating.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

Explore Compound Types